2-Methoxy-N-(2-nitrobenzyl)benzamide
Description
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-methoxy-N-[(2-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-9-5-3-7-12(14)15(18)16-10-11-6-2-4-8-13(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
UDULSDRECPNEKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Reagent/Condition | Details |
|---|---|
| Amine | 2-nitrobenzylamine |
| Acylating agent | 2-methoxybenzoyl chloride |
| Solvent | Dichloromethane or tetrahydrofuran |
| Base | Triethylamine or pyridine |
| Temperature | Room temperature to 40°C |
| Reaction time | 3–12 hours depending on conditions |
| Work-up | Aqueous acid wash, extraction, drying |
| Purification | Silica gel column chromatography |
Stepwise Procedure
Setup : Dissolve 2-nitrobenzylamine in dry dichloromethane under stirring at room temperature.
Addition of Acyl Chloride : Slowly add 2-methoxybenzoyl chloride to the amine solution.
Base Addition : Add triethylamine dropwise to neutralize the hydrogen chloride formed.
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically completes within 3 to 12 hours.
Work-up : Dilute the reaction mixture with water and acidify with dilute hydrochloric acid to remove residual amines and bases.
Extraction : Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification : Purify the crude product by silica gel column chromatography using ethyl acetate and hexane as eluents to obtain pure 2-Methoxy-N-(2-nitrobenzyl)benzamide.
Example Experimental Data
Related Synthetic Routes and Analogous Preparations
Methoxy substituted nitro benzamides have been synthesized by reacting methoxy substituted benzoyl chlorides with various nitro-substituted amines in dry toluene with triethylamine, followed by reflux and recrystallization. This method is adaptable for synthesizing compounds analogous to this compound.
Hydrolysis and further functionalization of methoxy substituted nitro benzamides have been reported using reductive conditions with tin(II) chloride and acidic media, followed by basification to isolate amino benzamides, which may be relevant for derivative synthesis.
Analytical and Purification Notes
The reaction progress is best monitored by TLC, with visualization under UV light or staining.
Column chromatography using silica gel is effective for purification, employing ethyl acetate/hexane gradients.
Characterization should include ^1H NMR, ^13C NMR, IR spectroscopy, and melting point determination to confirm purity and structure.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Dissolution | Dissolve 2-nitrobenzylamine in dry solvent | Dichloromethane or THF |
| 2. Acylation | Add 2-methoxybenzoyl chloride dropwise | Controlled temperature (20–40°C) |
| 3. Base addition | Add triethylamine or pyridine to neutralize HCl | Stoichiometric or slight excess |
| 4. Reaction | Stir and monitor reaction completion | 3–12 hours, room temperature |
| 5. Work-up | Acidify, extract organic layer, wash, dry | Use dilute HCl, brine washes |
| 6. Purification | Silica gel column chromatography | Ethyl acetate/hexane solvent system |
| 7. Characterization | NMR, IR, melting point | Confirm structure and purity |
Research Findings and Considerations
The reaction is generally high yielding and straightforward, with the main challenge being control of reaction temperature to avoid side reactions or decomposition.
The use of triethylamine is critical to neutralize HCl and drive the reaction to completion.
Solvent choice impacts solubility and reaction rate; dichloromethane is preferred for its inertness and ease of removal.
Purification by chromatography is necessary to remove unreacted starting materials and side products.
The compound’s biological activity, including antioxidant and antibacterial effects, is linked to its functional groups, underscoring the importance of high purity for research applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-nitrobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 2-Methoxy-N-(2-aminobenzyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Methoxybenzoic acid and 2-nitrobenzylamine.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds structurally related to 2-methoxy-N-(2-nitrobenzyl)benzamide exhibit promising anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HCT116 and MCF7, suggesting potential as chemotherapeutic agents. The specific mechanisms often involve the inhibition of key enzymes associated with cancer proliferation.
Enzyme Inhibition
this compound has been investigated for its ability to inhibit monoamine oxidases (MAO A and B), which are crucial in the metabolism of neurotransmitters. Inhibitors of these enzymes can have implications in treating neurological disorders such as depression and Parkinson's disease. Computational docking studies have shown that this compound can effectively bind to the active sites of MAO enzymes, providing insights into its therapeutic potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In laboratory settings, it demonstrated significant inhibitory effects against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. The effective concentration (EC50) values were determined, indicating that at certain concentrations, the compound could significantly reduce fungal growth .
| Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Rhizoctonia solani | 41.80 | 17.64 |
| Sclerotinia sclerotiorum | 88.78 | 17.64 |
| Botrytis cinerea | 72.29 | 17.64 |
| Fusarium graminearum | 4.72 | 17.64 |
| Southern corn leaf blight | 50.94 | 17.64 |
Mechanistic Insights
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies reveal how the compound fits into enzyme active sites, which is critical for elucidating its mechanism of action and optimizing its efficacy as a drug candidate .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to identify which functional groups contribute most significantly to its biological activity. Modifications to the benzamide structure can lead to variations in potency against different biological targets, thereby guiding future synthetic efforts for enhanced efficacy .
Case Studies
Case Study: Inhibition of MAO Enzymes
A study highlighted the effectiveness of derivatives similar to this compound in inhibiting MAO A and B with IC50 values indicating moderate selectivity towards MAO B . This suggests potential applications in treating mood disorders due to the role of these enzymes in neurotransmitter metabolism.
Case Study: Antifungal Activity
In another research effort, the antifungal properties of the compound were tested against various agricultural pathogens, demonstrating significant inhibition rates that underscore its potential use in crop protection . The findings support further exploration into its application as a biopesticide.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-nitrobenzyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions, while its antibacterial activity could be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparison with Similar Compounds
Structural Comparisons
The structural analogs of 2-Methoxy-N-(2-nitrobenzyl)benzamide differ primarily in substituent positions and functional groups, which significantly affect their reactivity, stability, and biological activity. Key comparisons include:
Key Observations :
- The nitro group in this compound distinguishes it from non-nitro analogs (e.g., 2-MMB), enabling photo-responsiveness .
- Benzothiazole-containing analogs exhibit improved rigidity and target affinity due to their planar heterocyclic systems, but lack the nitro group’s photolytic utility .
Physicochemical Properties
Comparative data on melting points, solubility, and synthesis yields highlight functional group impacts:
Key Observations :
- Methoxy-substituted analogs generally exhibit higher solubility in polar solvents like DMSO compared to bromo- or chloro-substituted derivatives.
- Higher melting points correlate with increased molecular rigidity (e.g., benzothiazole derivatives in ).
Anticancer Potential :
- Compound 1e () showed moderate activity against HepG2 and HeLa cells (IC₅₀ = 12–18 µM), attributed to its chlorobenzyl and thiazole moieties .
Cardiovascular Effects :
- 2-MMB () reduced long QT (LQT) syndrome phenotypes in vitro, likely via modulation of cardiac ion channels (e.g., Kv2.1), with IC₅₀ values ~100 nM .
- Decanoate and DAUDA () were 6–12 times less potent than 2S-65465, a Kv2 blocker, highlighting the critical role of substituent chemistry in ion channel affinity .
Hypertension Targets :
- 2-Methoxy-N-[2-(methylthio)phenyl]benzamide () targeted ADORA1, ADORA2B, and NOS2, implicating it in blood pressure regulation .
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-nitrobenzyl)benzamide, and how can reaction yields be optimized?
The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 2-nitrobenzylamine. A stepwise approach includes:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM or DMF under nitrogen to minimize hydrolysis .
- Substituent introduction : Methoxy and nitro groups are introduced via nucleophilic substitution or nitro reduction followed by re-oxidation, depending on the sequence .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final product purity and yield (>70%) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Purity assessment : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm >95% purity .
- Structural confirmation : Employ H/C NMR to verify methoxy ( ppm), nitrobenzyl (aromatic protons at ppm), and amide ( ppm) signals. Compare with published spectra of analogous benzamides .
- Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (CHNO; calc. 310.0954) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact, as nitro-containing compounds may be irritants .
- Spill management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Data collection : Use single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation ( Å) to determine bond angles and torsional strain .
- Refinement challenges : Address disorder in the nitrobenzyl group via iterative refinement (SHELXL) and validate using R-factor convergence () .
- Comparative analysis : Overlay with DFT-optimized structures (e.g., Gaussian 09) to identify deviations in methoxy/nitro group orientations .
Q. What strategies can reconcile contradictory bioactivity data for this compound analogs?
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., nitro → methoxy) and assay against control compounds to isolate electronic/steric effects .
- Data normalization : Account for assay variability (e.g., cell line viability, solvent DMSO%) by standardizing protocols across replicates .
- Meta-analysis : Use 3D-QSAR models to correlate substituent positions (CoMFA/CoMSIA) with activity trends, resolving outliers via partial least squares regression .
Q. How does the nitro group in this compound influence its reactivity in catalytic systems?
- Electrophilic character : The nitro group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions) under mild conditions .
- Redox activity : Evaluate reduction pathways (e.g., H/Pd-C) to form amine intermediates, monitored via in-situ IR for nitro → amine conversion ((NO) loss at ~1520 cm) .
- Catalytic applications : Test as a ligand in transition-metal complexes (e.g., Pd) for cross-coupling reactions; compare turnover numbers (TON) with non-nitro analogs .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
- ADMET profiling : Use SwissADME to predict logP (~2.5), solubility (LogS ~ -4.1), and blood-brain barrier penetration (BBB+ probability < 0.1) .
- Docking studies : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina to assess metabolic stability and potential drug-drug interactions .
- MD simulations : Run 100-ns trajectories (GROMACS) to analyze stability in aqueous/lipid bilayers, focusing on nitro group solvation and membrane permeability .
Methodological Notes
- Contradictory data resolution : Cross-validate spectroscopic and crystallographic results with independent techniques (e.g., XRD + DFT) to address structural ambiguities .
- Ethical compliance : Ensure all biological testing follows institutional guidelines (e.g., IACUC approval for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
